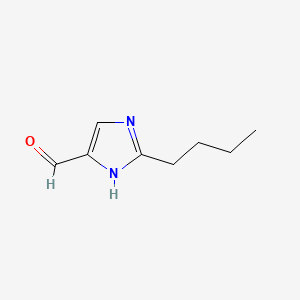

2-Butyl-1H-imidazole-4-carbaldehyde

Description

The study of heterocyclic compounds is a cornerstone of modern chemical science, with imidazole (B134444) and its derivatives holding a place of particular prominence. Among these, 2-Butyl-1H-imidazole-4-carbaldehyde has emerged as a compound of significant interest due to its versatile chemical nature and its role as a key building block in the synthesis of more complex molecules.

Structure

3D Structure

Propriétés

IUPAC Name |

2-butyl-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5-6H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHGVOCFAZSNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218431 | |

| Record name | 2-Butyl-5-formylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68282-49-5 | |

| Record name | 2-Butyl-1H-imidazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68282-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-5-formylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068282495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyl-5-formylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BUTYL-5-FORMYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U12G73SQSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Butyl 1h Imidazole 4 Carbaldehyde

Classical Synthetic Routes to 2-Butyl-1H-imidazole-4-carbaldehyde

The traditional synthesis of this compound and its precursors often relies on well-established organic reactions that are fundamental to heterocyclic chemistry.

Vilsmeier-Haack Reaction in this compound Synthesis

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including imidazoles. wikipedia.orgorganic-chemistry.orgmdpi.com The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium species generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org This reagent then attacks the electron-rich imidazole (B134444) ring in an electrophilic aromatic substitution, leading to the introduction of a formyl group (-CHO).

For imidazole derivatives, the reaction can lead to formylation and, in some cases, simultaneous chlorination, depending on the substrate and reaction conditions. mdpi.comresearchgate.net For instance, the reaction of 2-butyl-1H-imidazol-5(4H)-one with a mixture of phosphorus oxychloride and DMF results in the formation of 2-butyl-4-chloro-5-formyl imidazole, a closely related and synthetically valuable derivative. google.com The process involves the conversion of the keto-imidazole into a chloro-imidazole intermediate, which is then formylated. The reaction is typically heated to around 100-105°C to proceed to completion. google.com

Direct Formylation Techniques for this compound

Direct formylation is a key strategy for installing an aldehyde group onto a pre-existing imidazole ring, and the Vilsmeier-Haack reaction is the primary example of this technique. organic-chemistry.org Attempts to directly formylate certain complex imidazole-containing structures, such as 2-(1H-indol-3-yl)-1H-benzo[d]imidazole, under standard Vilsmeier-Haack conditions have been reported to be unsuccessful, leading to decomposition. nih.gov However, alternative direct formylation methods can be employed for some heterocyclic systems. For example, treating a lithiated intermediate with DMF at low temperatures (-78 °C) can introduce a formyl group. nih.gov While this specific method was reported for a different benzimidazole (B57391) derivative, it represents a potential alternative strategy for the direct formylation of 2-butyl-1H-imidazole if the Vilsmeier-Haack approach proves unsuitable.

Condensation Reactions in the Preparation of Imidazole Precursors

The synthesis of the core imidazole ring is a critical first step before subsequent functionalization, such as formylation. A common and effective method involves the condensation of an amidine with a dicarbonyl compound. A patented method describes the synthesis of a precursor to 2-butyl-4-chloro-5-formyl imidazole starting from pentamidine (B1679287) hydrochloride and glyoxal. google.com

The process involves a condensation reaction where the pH is maintained between 6.0 and 7.5. google.com This initial reaction forms an intermediate which is then dehydrated to yield 2-butyl-1H-imidazol-5(4H)-one. google.com The dehydration can be effectively carried out under basic conditions, for example, by refluxing in an alcohol solvent with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide. google.com

Table 1: Condensation and Dehydration for Imidazole Precursor Synthesis google.com

| Step | Reactants | Key Conditions | Product |

|---|---|---|---|

| Condensation | Pentamidine hydrochloride, Glyoxal | pH 6.0 - 7.5; Reaction time 3.0 - 6.0 hours | Formula III Intermediate |

| Dehydration | Formula III Intermediate | Alkaline conditions (e.g., NaOH aq.), Reflux in alcohol (e.g., ethanol) | 2-Butyl-1H-imidazol-5(4H)-one |

Advanced and Convergent Synthetic Approaches to this compound and its Analogs

More advanced synthetic routes often combine several transformations into fewer steps or employ more sophisticated reagents to achieve higher efficiency and selectivity.

Oxidation-Chlorination and Chlorination-Oxidation Protocols for this compound

A notable advanced protocol is the simultaneous chlorination and formylation (an oxidative process) of an imidazole precursor, which can be categorized as a chlorination-oxidation strategy. This is exemplified by the conversion of 2-butyl-1H-imidazol-5(4H)-one into 2-butyl-4-chloro-5-formyl imidazole. google.com

Table 2: Chlorination-Formylation Synthesis google.com

| Starting Material | Reagents | Molar Ratio (Reagent:Substrate) | Conditions | Final Product |

|---|---|---|---|---|

| 2-Butyl-1H-imidazol-5(4H)-one | Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) | POCl₃: 2.0-2.5:1, DMF: 2.0-2.5:1 | Toluene (B28343), 100-105°C | 2-Butyl-4-chloro-5-formyl imidazole |

Stereoselective Synthesis of this compound Derivatives

The parent molecule, this compound, is achiral, and therefore, its direct synthesis does not involve stereoselective control. However, the aldehyde functional group serves as a versatile handle for the synthesis of more complex, chiral derivatives. Research has focused on using the carbaldehyde as a starting material to create new molecules with potential biological activity. nih.gov For example, 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde undergoes condensation reactions with various ketones to form chalcones. nih.gov These chalcones can then be further reacted to produce pyrazole (B372694) analogues. nih.gov While the synthesis of the initial carbaldehyde is not stereoselective, these subsequent reactions can create chiral centers, and the development of stereoselective methods for these transformations would be a relevant area of advanced synthetic chemistry. Currently, specific literature on the stereoselective synthesis of derivatives starting directly from this compound is limited.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of imidazole derivatives, including this compound, aims to reduce the environmental impact of chemical processes. mdpi.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions. mdpi.comasianpubs.org

Solvent-free organic reactions are gaining significant interest as they offer numerous advantages, such as increased efficiency, easier separation and purification of products, milder reaction conditions, and a reduction in hazardous waste. asianpubs.org For the synthesis of imidazole derivatives, one-pot, solvent-free methods have been developed. asianpubs.org These reactions can be carried out by mixing the reactants, such as o-phenylenediamines, an aldehyde, and ammonium (B1175870) acetate, and heating them to around 70°C. asianpubs.org This approach has been shown to produce high yields of imidazole derivatives and represents a more environmentally friendly alternative to traditional solvent-based methods. asianpubs.org While specific studies on the solvent-free synthesis of this compound are not extensively detailed in the provided results, the general success of this methodology for other imidazole derivatives suggests its potential applicability.

| Advantages of Solvent-Free Imidazole Synthesis |

| High efficiency and selectivity |

| Easy separation and purification |

| Mild reaction conditions |

| Reduction in waste production |

| Environmentally friendly |

This table summarizes the general advantages of solvent-free synthesis methods for imidazole derivatives as described in the literature. asianpubs.org

Polyethylene (B3416737) glycol (PEG) has emerged as a beneficial reaction medium for various organic transformations due to its properties as a non-toxic, non-volatile, and recyclable solvent. ijpsr.comnih.gov In the context of imidazole synthesis, PEG can facilitate reactions and in some cases, eliminate the need for a catalyst. nih.gov Catalyst-free methods for the synthesis of trisubstituted imidazoles have been reported using microwaves in polyethylene glycol, highlighting a green and efficient protocol. nih.gov The use of PEG as a solvent and promoter can lead to high yields of imidazole derivatives under mild conditions. ijpsr.com The application of PEG-mediated, catalyst-free alkylation specifically for this compound would align with green chemistry principles by reducing reliance on potentially toxic catalysts and volatile organic solvents.

Optimization of Reaction Conditions for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic study of various parameters that can influence the reaction outcome.

The choice of catalyst can significantly impact the efficiency of imidazole synthesis. For analogous imidazole syntheses, various catalysts have been explored. For instance, in certain reactions, replacing a palladium-on-carbon (Pd/C) catalyst with Raney Nickel has been shown to prevent undesirable side reactions like dehalogenation. Triflate catalysts, such as zinc triflate (Zn(OTf)₂), have been reported to enhance reaction efficiency and improve yields by minimizing side reactions. For the synthesis of trisubstituted imidazoles, a range of catalysts have been screened, with some showing excellent yields in short reaction times. researchgate.net The selection of an appropriate catalyst for the synthesis of this compound would depend on the specific synthetic route employed, with the goal of achieving high selectivity and yield.

| Catalyst | Potential Advantage in Imidazole Synthesis | Reference |

| Raney Nickel | Avoids dehalogenation side reactions | |

| Zinc Triflate (Zn(OTf)₂) | Enhances reaction efficiency and reduces side reactions | |

| Silica-supported S-sulfonic acid | Effective under neat conditions at elevated temperatures | nih.gov |

| Ti⁴⁺ on 4A° molecular sieve | Reusable heterogeneous catalyst | nih.gov |

This table provides examples of catalysts used in the synthesis of various imidazole derivatives and their potential benefits.

Temperature and reaction time are critical parameters that must be carefully controlled to achieve optimal results in the synthesis of this compound. In the Vilsmeier-Haack reaction, a common method for introducing a formyl group to an imidazole ring, the reaction temperature is a key factor. smolecule.com For the synthesis of related imidazole-2-carboxaldehydes, refluxing in concentrated hydrochloric acid for an extended period (e.g., 22 hours) is a necessary step. orgsyn.org In catalyst screening studies for imidazole synthesis, reactions are often conducted at elevated temperatures (e.g., 80°C) for specific durations (e.g., 30 minutes) to achieve high yields. researchgate.net The optimization of these parameters for the synthesis of this compound would involve a systematic investigation to find the ideal balance between reaction completion and the prevention of side product formation.

Several strategies can be employed to enhance the yield of this compound. One key approach involves the careful optimization of reaction conditions, as discussed previously. acs.org For instance, in the synthesis of a key intermediate for Losartan, which is structurally related to the target compound, careful optimization of the reaction of glycine (B1666218) methyl ester with an imidate led to a significant yield of the desired imidazolinone precursor. acs.org Another strategy is the selection of appropriate reagents and solvents. For example, using toluene as a solvent can minimize side reactions compared to chlorinated solvents. Furthermore, a Chinese patent describes a method for preparing 2-butyl-4-chloro-5-formyl imidazole with high yield and purity by controlling the pH of the initial condensation reaction and then reacting the resulting intermediate with phosphorus oxychloride and N,N-dimethylformamide. google.com

| Strategy | Description | Potential Impact on Yield | Reference |

| Optimization of Reaction Conditions | Fine-tuning of temperature, reaction time, and reactant ratios. | Can significantly improve the yield of the desired product. | acs.org |

| Solvent Selection | Using a solvent that minimizes side reactions, such as toluene. | Leads to a cleaner reaction profile and higher yield of the target compound. | |

| pH Control | Maintaining an optimal pH during the initial condensation step. | Can increase reaction speed and overall yield. | google.com |

| Use of Specific Reagents | Employing reagents like phosphorus oxychloride and DMF for formylation. | Can lead to high conversion to the final product. | acs.orggoogle.com |

This table outlines various strategies that can be implemented to enhance the synthetic yield of this compound and its derivatives.

Synthesis of Substituted this compound Derivatives

The versatility of the this compound scaffold allows for numerous chemical modifications. The presence of the reactive aldehyde group and the nitrogen atoms in the imidazole ring provides multiple sites for synthetic transformations, enabling the creation of complex molecular architectures. smolecule.com

N-alkylation is a fundamental strategy for modifying imidazole derivatives, influencing their biological activity. nih.gov This reaction involves the introduction of an alkyl group onto one of the nitrogen atoms of the imidazole ring. In the context of creating Angiotensin II receptor antagonists, this step is crucial, often involving the attachment of a substituted biphenylmethyl group. nih.govsemanticscholar.org

For instance, the synthesis of Eprosartan, an Angiotensin II receptor antagonist, involves the alkylation of 4-chloro-2-butyl-1H-imidazole-5-carbaldehyde with p-carbomethoxybenzylbromide. mdpi.com Similarly, research into novel Angiotensin Converting Enzyme (ACE) inhibitors has led to the synthesis of 2-butyl-4-chloro-1-methylimidazole, a key N-alkylated intermediate. nih.gov The choice of the alkylating agent is critical, as the nature of the substituent can significantly impact the pharmacological profile of the final compound. Studies have shown that for some imidazole derivatives developed as antibacterial agents, increasing the carbon chain length of the N-alkyl group up to nine carbons enhances their activity. nih.gov

A common synthetic route involves reacting the imidazole derivative with a suitable alkyl halide, such as a tritylated biphenylmethyltetrazole bromide, in the presence of a base like potassium carbonate to yield two distinct regioisomers. researchgate.net

Table 1: Examples of N-Alkylation Reactions

| Imidazole Precursor | Alkylating Agent | Product Type | Reference |

|---|---|---|---|

| 4-chloro-2-butyl-1H-imidazole-5-carbaldehyde | p-carbomethoxybenzylbromide | Eprosartan precursor | mdpi.com |

| 2-alkyl-4(5)-hydroxymethylimidazole derivative | Tritylated [4′-(bromomethyl) biphenyl-2-yl]tetrazole | Angiotensin II receptor antagonist precursor | researchgate.net |

Beyond N-alkylation, the imidazole core of this compound can be further functionalized to modulate its properties. A key transformation is the chlorination of the imidazole ring to produce 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde. capes.gov.brnih.govacs.org This chlorinated derivative is a pivotal intermediate in the synthesis of the widely used Angiotensin II antagonist, Losartan. capes.gov.brnih.govacs.org The synthesis can be achieved by treating an imidazolinone precursor with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). capes.gov.brnih.gov

The aldehyde group at the C4 position is also a prime site for functionalization. smolecule.com For example, condensation reactions between 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde and various aryl or heteroaryl methyl ketones yield chalcone (B49325) derivatives. nih.gov These chalcones can then be further reacted with reagents like hydrazine (B178648) hydrate (B1144303) to form pyrazole analogues, expanding the chemical diversity of compounds derived from the initial imidazole aldehyde. nih.gov

This compound and its halogenated derivatives are critical building blocks for a class of antihypertensive drugs known as Angiotensin II receptor antagonists or sartans. capes.gov.brnih.gov The synthesis of Losartan, for example, relies on the key intermediate 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde. capes.gov.brnih.govacs.org

The general strategy involves the N-alkylation of the imidazole aldehyde with a substituted biphenylmethyl bromide, followed by reactions to build the final drug structure. nih.govresearchgate.net For instance, the aldehyde can be reacted with a tritylated [4′-(bromomethyl) biphenyl-2-yl]tetrazole to introduce the characteristic biphenyl (B1667301) tetrazole moiety essential for the activity of many sartans. researchgate.net

Research in this area continues to generate novel analogs with potentially improved efficacy. Scientists have designed and synthesized series of 2-substituted-1-[(biphenyl-4-yl)methyl]-1H-benzimidazole-7-carboxylic acids to explore structure-activity relationships. nih.gov These studies have shown that substituents at the 2-position, such as a butyl group, and the presence of both a carboxylic acid and a tetrazole ring are crucial for potent and long-lasting antagonistic activity. nih.gov More recent work has focused on creating novel antagonists by linking the 2-butyl-benzimidazole core to other heterocyclic systems, resulting in compounds with high affinity for the Angiotensin II type 1 receptor and significant antihypertensive effects in preclinical models. rsc.orgresearchgate.net

Table 2: Key Intermediates and Resulting Antagonists

| Key Intermediate | Resulting Drug/Analog Class | Key Synthetic Step | Reference |

|---|---|---|---|

| 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | Losartan | Reaction with POCl₃/DMF | capes.gov.brnih.govacs.org |

| 4-chloro-2-butyl-1H-imidazole-5-carbaldehyde | Eprosartan | N-alkylation with p-carbomethoxybenzylbromide | mdpi.com |

| 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde | Chalcone and pyrazole-based ACE inhibitors | Condensation with methyl ketones | nih.gov |

Chemical Reactivity and Transformational Chemistry of 2 Butyl 1h Imidazole 4 Carbaldehyde

Reactions of the Carbaldehyde Moiety

The aldehyde functional group in 2-Butyl-1H-imidazole-4-carbaldehyde is a key center of reactivity, participating in a range of chemical transformations typical of aldehydes.

Oxidation to Corresponding Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to form the corresponding carboxylic acid, 2-butyl-1H-imidazole-4-carboxylic acid. smolecule.com This transformation is a standard reaction for aldehydes and can be achieved using various oxidizing agents. Common reagents for this type of oxidation include potassium permanganate (B83412) (KMnO4), Tollens' reagent, or chromic acid. The resulting carboxylic acid derivative is a valuable building block for further synthetic modifications, such as esterification or amidation, expanding the range of accessible compounds.

Reduction to Primary Alcohols

The carbaldehyde group can be readily reduced to a primary alcohol, yielding (2-butyl-1H-imidazol-4-yl)methanol. smolecule.com This reduction is typically accomplished using hydride-based reducing agents. A related transformation has been documented in the synthesis of angiotensin II antagonists, where the analogous bromo-aldehyde, 4(5)-bromo-2-butylimidazole-5(4)-carboxaldehyde, is reduced to the corresponding hydroxymethyl imidazole (B134444).

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reagent can depend on the presence of other functional groups within the molecule that might also be susceptible to reduction.

Table 1: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reagent | Formula | Typical Conditions |

| Sodium Borohydride | NaBH4 | Methanol (B129727) or Ethanol, Room Temperature |

| Lithium Aluminum Hydride | LiAlH4 | Anhydrous ether or THF, followed by aqueous workup |

Nucleophilic Addition Reactions

The electrophilic carbon of the carbaldehyde group is susceptible to attack by a wide array of nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. These nucleophilic addition reactions are fundamental to the synthetic utility of this compound.

Examples of nucleophiles that can react with the aldehyde include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the carbonyl carbon to form secondary alcohols after an acidic workup.

Amines: Primary amines react to form imines (Schiff bases), while secondary amines yield enamines. These reactions are often catalyzed by mild acid.

Cyanide: The addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, which can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to an amino alcohol.

Knoevenagel Condensation and Related Reactions

This compound can participate in Knoevenagel condensation reactions. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), typically in the presence of a weak base as a catalyst.

Active methylene compounds suitable for this reaction include malonic acid, diethyl malonate, and malononitrile. The initial product of the condensation is an α,β-unsaturated compound, which is a versatile intermediate for further synthetic transformations. The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final product.

Reactivity of the Imidazole Ring

The imidazole ring in this compound is an aromatic heterocycle that can also participate in chemical transformations, most notably electrophilic substitution reactions.

Electrophilic Substitution Reactions

The imidazole ring is generally susceptible to electrophilic attack, and the position of substitution is influenced by the existing substituents. smolecule.com A significant and well-documented example of electrophilic substitution on a closely related derivative is the chlorination to produce 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde. This chlorinated imidazole is a key intermediate in the synthesis of the angiotensin II antagonist, Losartan.

The synthesis of this important pharmaceutical intermediate can be achieved through various routes, often involving the direct chlorination of a 2-butylimidazole (B45925) derivative. One approach involves the reaction of 2-butyl-1,5-dihydro-4H-imidazol-4-one with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), which acts as both the chlorinating and formylating agent in a Vilsmeier-Haack type reaction. This reaction highlights the ability of the imidazole ring to undergo electrophilic substitution, leading to the introduction of a halogen atom.

Cyclisation Reactions involving the Imidazole Core

The imidazole core of this compound provides a versatile scaffold for the synthesis of various bicyclic and polycyclic heterocyclic systems. These cyclisation reactions are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the resulting fused imidazole derivatives.

One notable approach involves the [2+3] cycloaddition reaction. For instance, a gold-catalyzed synthesis of bicyclic imidazoles has been developed, which proceeds through an α-imino gold carbene intermediate. organic-chemistry.org This highly electrophilic species can react with a nitrile, acting as the solvent, to yield the bicyclic imidazole product. organic-chemistry.org The use of AuCl3 as a catalyst is crucial to minimize competing side reactions, such as the intramolecular azide-alkyne click reaction. organic-chemistry.org

Another strategy for constructing bicyclic imidazoles is through microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov This method has been successfully employed for the synthesis of various substituted imidazoles. nih.govorganic-chemistry.org

Furthermore, the Knoevenagel condensation of this compound or its derivatives with activated methylene compounds can lead to the formation of intermediates that subsequently undergo cyclisation. For example, the reaction with alkyl α-azidoacetate derivatives has been utilized in the synthesis of novel alkyl α-azidoacrylate derivatives bearing a biphenyl (B1667301) tetrazole moiety. researchgate.net

The reactivity of the imidazole ring also allows for the construction of fused systems through reactions with bifunctional reagents. While specific examples directly utilizing this compound are not extensively detailed in the provided results, the general reactivity patterns of imidazoles suggest the potential for such transformations.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Butyl 1h Imidazole 4 Carbaldehyde and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms. For 2-Butyl-1H-imidazole-4-carbaldehyde, with the molecular formula C₈H₁₂N₂O, ¹H and ¹³C NMR are fundamental for confirming its structural integrity. smolecule.combiosynth.com

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton, the imidazole (B134444) ring proton, the N-H proton, and the protons of the butyl group. The chemical shift (δ) of the aldehyde proton is characteristically found far downfield, typically in the range of 9.8–10.2 ppm, due to the strong deshielding effect of the carbonyl group. The single proton on the imidazole ring would appear as a singlet, as would the labile N-H proton of the imidazole, though the latter's position can vary and its signal may be broad.

The butyl group protons will present as a set of coupled signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the imidazole ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet |

| Imidazole C5-H | 7.5 - 8.0 | Singlet |

| Imidazole N-H | Variable (Broad) | Singlet |

| Butyl α-CH₂ | 2.7 - 2.9 | Triplet |

| Butyl β-CH₂ | 1.6 - 1.8 | Sextet |

| Butyl γ-CH₂ | 1.3 - 1.5 | Quintet |

| Butyl δ-CH₃ | 0.9 - 1.0 | Triplet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield. The carbons of the imidazole ring will resonate in the aromatic region, while the four carbons of the butyl chain will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 180 - 190 |

| Imidazole C2 | 150 - 155 |

| Imidazole C4 | 135 - 140 |

| Imidazole C5 | 125 - 130 |

| Butyl α-C | 28 - 32 |

| Butyl β-C | 29 - 33 |

| Butyl γ-C | 21 - 24 |

| Butyl δ-C | 13 - 15 |

Advanced NMR Techniques for Stereochemical Assignment

Since this compound is an achiral molecule, stereochemical assignment is not applicable. However, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for the definitive assignment of proton and carbon signals.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

Studies on related imidazole aldehydes have demonstrated the utility of these techniques in confirming the aldehyde-hydrate equilibrium and assigning tautomeric forms in different solvents and states. conicet.gov.ar

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, C=N, and C=C bonds. A prominent, strong absorption band for the aldehyde carbonyl (C=O) stretching is expected around 1700 cm⁻¹. A broad absorption band corresponding to the N-H stretch of the imidazole ring is anticipated around 3200 cm⁻¹. The C-H stretching vibrations of the butyl group and the imidazole ring will appear just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Imidazole N-H | Stretch | ~3200 | Broad, Medium |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Aldehyde C=O | Stretch | ~1700 | Strong |

| Imidazole C=C / C=N | Stretch | 1500 - 1600 | Medium |

| C-N | Stretch | ~1380 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. The monoisotopic mass of the compound (C₈H₁₂N₂O) is 152.094963011 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z ≈ 152. Key fragmentation patterns would likely involve the loss of the butyl chain or parts of it, and the loss of the carbonyl group (CO).

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 152 | Molecular Ion |

| [M+H]⁺ | 153 | Protonated Molecular Ion (in ESI/CI) |

| [M-28]⁺ | 124 | Loss of CO |

| [M-29]⁺ | 123 | Loss of CHO group |

| [M-57]⁺ | 95 | Loss of butyl radical (C₄H₉) |

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula, which, when combined with the molecular weight from mass spectrometry, confirms the molecular formula. For a pure sample of this compound (C₈H₁₂N₂O), the theoretical elemental composition can be calculated. Experimental values from a combustion analysis should align closely with these theoretical percentages to verify the purity and composition of the synthesized compound.

Table 5: Elemental Composition of this compound (C₈H₁₂N₂O)

| Element | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon (C) | 12.011 | 96.088 | 63.13 |

| Hydrogen (H) | 1.008 | 12.096 | 7.95 |

| Nitrogen (N) | 14.007 | 28.014 | 18.42 |

| Oxygen (O) | 15.999 | 15.999 | 10.51 |

| Total | 152.197 | 100.00 |

Chromatographic Techniques for Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in determining the purity of this compound and its derivatives. These techniques are widely applied to separate the main compound from any impurities, starting materials, or byproducts from the synthesis process.

Commercial grades of this compound are available with purities of 97% or higher, as confirmed by analytical testing. For more stringent applications, purities exceeding 99.5% as determined by HPLC are also reported.

For the analysis of related imidazole compounds, specific HPLC methods have been developed. For instance, a validated HPLC method for the simultaneous determination of four anti-infective imidazole drugs utilizes a Thermo Scientific® BDS Hypersil C8 column (5 µm, 250 × 4.6 mm). nih.gov The separation is achieved using a mobile phase of methanol (B129727) and 0.025 M KH2PO4 buffer (70:30, v/v) adjusted to a pH of 3.20 with ortho-phosphoric acid, at a flow rate of 1.00 mL/min. nih.gov Detection is typically carried out using a UV detector set at an appropriate wavelength. nih.gov Such methods can be adapted for the purity assessment of this compound.

Gas chromatography is another powerful technique for purity analysis. For the derivative, 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde, a purity of greater than 98.0% has been reported using GC. A comparative study of HPLC and GC for the determination of imidazole derivatives highlighted the utility of both techniques. The GC analysis was performed on a capillary column (15 m × 0.32 mm i.d., 0.25 µm film thickness) with nitrogen as the carrier gas. researchgate.net

Table 1: Chromatographic Purity Data for this compound and a Derivative

| Compound | Technique | Purity |

| This compound | HPLC | >99.5% |

| This compound | - | 97% |

| 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde | GC | >98.0% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

The crystallographic data for 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde reveals the planarity of the imidazole ring and the conformation of the butyl and carbaldehyde substituents. Such data is crucial for understanding how the molecule packs in the solid state and for computational modeling studies.

Another related derivative, 2-n-Butyl-4-chloro-1[(20-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole , has also been characterized by X-ray crystallography. This analysis showed that the imidazole ring is planar and that the n-butyl group adopts an extended conformation.

Table 2: Crystallographic Data for a Derivative of this compound

| Parameter | 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde |

| CCDC Deposition Number | 192907 |

| Empirical Formula | C₈H₁₁ClN₂O |

| Molecular Weight | 186.64 g/mol |

| Crystal System | Data not publicly detailed |

| Space Group | Data not publicly detailed |

| Unit Cell Dimensions | Data not publicly detailed |

| Volume | Data not publicly detailed |

| Z | Data not publicly detailed |

| Density (calculated) | Data not publicly detailed |

Note: Detailed crystallographic parameters for CCDC 192907 require access to the Cambridge Structural Database.

Computational Approaches in 2 Butyl 1h Imidazole 4 Carbaldehyde Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Butyl-1H-imidazole-4-carbaldehyde, which are governed by its electronic structure. These calculations, based on the principles of quantum mechanics, can predict a variety of molecular attributes that dictate the compound's reactivity and interactions.

The imidazole (B134444) ring is a key feature, providing aromatic stability and hydrogen bonding capabilities due to its nitrogen atoms. smolecule.com The butyl group at the C2 position adds to its lipophilicity, while the aldehyde group at the C4 position is a site of high reactivity. smolecule.com Quantum chemical methods such as Density Functional Theory (DFT) can be used to model the electron distribution across the molecule, identifying electron-rich and electron-poor regions. This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack. For instance, the aldehyde group's carbon atom is electrophilic, and the imidazole nitrogen atoms are nucleophilic.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. These calculations help rationalize the compound's role as a versatile building block in the synthesis of more complex molecules. guidechem.com

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O | Defines the elemental composition. smolecule.com |

| Molecular Weight | 152.19 g/mol | Mass of one mole of the substance. nih.gov |

| XLogP3-AA | 1.6 | Indicates its partition coefficient, suggesting moderate lipophilicity. nih.gov |

| Hydrogen Bond Donor Count | 1 | Refers to the N-H group on the imidazole ring. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Refers to the imidazole nitrogen and the aldehyde oxygen. guidechem.com |

| Topological Polar Surface Area | 45.8 Ų | Relates to transport properties in biological systems. guidechem.comnih.gov |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide a static picture of the molecule, this compound is a flexible structure. The presence of four rotatable bonds in its butyl chain and the bond connecting the aldehyde group allows it to adopt numerous conformations in solution. guidechem.com Molecular Dynamics (MD) simulations are a computational technique used to study this dynamic behavior over time.

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would reveal the preferred three-dimensional shapes (conformations) and the energy barriers between them. Understanding the conformational landscape is crucial, especially when considering its interaction with a biological target like an enzyme or receptor. The shape of the molecule is a key determinant of its biological activity. These simulations can identify low-energy, stable conformations that are most likely to be biologically relevant. This information is invaluable for understanding how the molecule fits into a binding pocket and for designing derivatives with improved binding affinity.

Structure-Based Design Utilizing this compound Scaffolds

The imidazole ring system is recognized as one of the most significant heterocyclic scaffolds in medicinal chemistry. smolecule.com this compound serves as an exemplary scaffold, providing a core structure upon which more complex and biologically active molecules can be built. Its utility lies in the dual functionality of the reactive aldehyde group and the versatile imidazole ring. smolecule.com

Structure-based drug design leverages the three-dimensional structure of a biological target to design new drugs. In this context, the this compound scaffold can be computationally "docked" into the active site of a target protein. Docking algorithms predict the preferred orientation and binding affinity of the molecule within the target's binding pocket.

Researchers have utilized this scaffold to create novel compounds with potential therapeutic applications. For example, it has been used as a starting material in the synthesis of novel benzimidazole (B57391) derivatives evaluated for their anticancer activity against the MCF-7 breast cancer cell line. orientjchem.org Computational docking studies would allow chemists to virtually screen a library of derivatives based on this scaffold, prioritizing the synthesis of those predicted to have the highest activity and best fit. This rational approach significantly accelerates the drug discovery process.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For a synthetic intermediate like this compound, understanding its reaction pathways is key to optimizing synthetic procedures and developing new transformations.

The compound is known to participate in several reaction types, including:

Vilsmeier-Haack reaction: Used for its synthesis via formylation of 2-butylimidazole (B45925). smolecule.com

Nucleophilic addition: The aldehyde group readily reacts with nucleophiles.

Condensation reactions: It can be condensed with other molecules, such as 2-cyanomethylbenzimidazole, to form more complex heterocyclic systems. orientjchem.org

Electrophilic substitution: The imidazole ring can be further functionalized. smolecule.com

Computational methods can be used to map the potential energy surface for these reactions. By calculating the structures and energies of reactants, products, intermediates, and, crucially, the transition states, chemists can gain a detailed understanding of the reaction mechanism. The transition state is the highest energy point along the reaction coordinate and determining its structure is key to understanding the reaction's kinetics. This knowledge allows for the rational selection of catalysts, solvents, and reaction conditions to improve reaction yields and minimize the formation of byproducts, a significant challenge in multi-step syntheses.

Biological Activities and Medicinal Chemistry Applications of 2 Butyl 1h Imidazole 4 Carbaldehyde

Antimicrobial Efficacy

Research indicates that 2-Butyl-1H-imidazole-4-carbaldehyde is a compound with notable antimicrobial properties. smolecule.com The imidazole (B134444) ring is a well-known scaffold in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. smolecule.com

Antibacterial Activity

This compound has been identified as an antimicrobial agent that demonstrates activity against a spectrum of bacteria. smolecule.combiosynth.com Its mechanism of action is suggested to involve the inhibition of bacterial DNA synthesis. biosynth.com The compound has shown inhibitory effects against several pathogenic bacteria. biosynth.com

Table 1: Spectrum of Antibacterial Activity

| Bacterial Species |

|---|

| Staphylococcus aureus |

| Klebsiella pneumoniae |

| Escherichia coli |

| Proteus mirabilis |

| Pseudomonas aeruginosa |

Source: biosynth.com

Antifungal Activity

In addition to its antibacterial properties, studies suggest that this compound possesses antifungal activity against various pathogens. smolecule.com Compounds that feature an imidazole-4-carbaldehyde structure are recognized for their potential antifungal effects, among other pharmacological activities. smolecule.com

Antioxidant Properties

Investigations into the biological activities of this compound suggest its potential as an antioxidant. smolecule.com It is proposed to act as a free radical scavenger. smolecule.com The broader class of imidazole derivatives, particularly 2-imidazolones and 2-imidazolthiones, has been studied for antioxidant capabilities, showing they can react with stable free radicals and protect against oxidative damage. nih.gov Studies on other bifunctional 2H-imidazole-derived phenolic compounds have also demonstrated significant antiradical capacity, suggesting the therapeutic potential of this chemical family in addressing oxidative stress. researchgate.netnih.gov

Enzyme Inhibition Studies

This compound may function as an inhibitor of certain enzymes, which could affect specific biological pathways. smolecule.com The imidazole scaffold is a key feature in many enzyme inhibitors. For instance, various imidazole derivatives have been developed as potent inhibitors for enzymes like transforming growth factor β-activated kinase 1 (TAK1) and poly(ADP-ribose)polymerase-1 (PARP-1), which are implicated in diseases such as cancer and inflammatory conditions. nih.govnih.gov

Role as a Pharmaceutical Intermediate

The primary and most well-documented application of this compound is its function as a key building block in the synthesis of pharmaceuticals. smolecule.comguidechem.com Its aldehyde group and imidazole ring offer reactive sites for a variety of chemical transformations, making it a valuable precursor for complex, biologically active molecules. smolecule.com

Synthesis of Angiotensin II Receptor Antagonists

A critical application of this compound is in the production of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. Specifically, a chlorinated derivative, 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde, serves as a key intermediate in the synthesis of Losartan. capes.gov.brnih.govacs.org Several synthetic routes for Losartan depend on this crucial aldehyde intermediate. capes.gov.bracs.orgdrugfuture.comresearchgate.net The process generally involves the reaction of the imidazole aldehyde with other chemical moieties to construct the final complex structure of the drug. drugfuture.comnewdrugapprovals.org This intermediate is also utilized in the synthesis of other sartans, such as Olmesartan, highlighting its importance in this therapeutic class. jocpr.comnih.gov

Table 2: Angiotensin II Receptor Antagonists Synthesized Using this compound or its Derivatives

| Drug Name | Intermediate Used |

|---|---|

| Losartan | 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde |

| Olmesartan | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (derived from related imidazole precursors) |

Development of Novel Therapeutic Agents

This compound serves as a crucial starting material for the creation of new therapeutic agents due to its versatile chemical nature. smolecule.com The presence of both an imidazole ring and a reactive aldehyde group allows for a wide range of chemical modifications, making it a valuable building block in medicinal chemistry. smolecule.com

This compound and its derivatives have been investigated for various therapeutic applications. For instance, it is a key intermediate in the synthesis of the angiotensin II antagonist, losartan. acs.orgnih.gov Furthermore, derivatives of this compound have been explored for their potential as antimicrobial and anticancer agents. The development of novel synthetic methods, such as the Vilsmeier-Haack reaction or one-pot syntheses, has facilitated the efficient production of this intermediate, paving the way for the discovery of new biologically active molecules. smolecule.com

Anticancer Activity and Mechanisms of Action

Derivatives of this compound have demonstrated notable potential as anticancer agents. Research has shown that compounds incorporating this imidazole scaffold can inhibit the proliferation of various cancer cell lines. nih.gov The proposed mechanisms for this anticancer activity often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov

In Vitro Studies (e.g., against MCF-7 breast cancer cell line)

In vitro studies have specifically highlighted the efficacy of this compound derivatives against the MCF-7 human breast cancer cell line. Novel 2-butyl-1H-benzoimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives, synthesized from this compound, have shown significant anticancer activity against MCF-7 cells, with some compounds exhibiting IC50 values in the micromolar range. smolecule.com

Additionally, other imidazole-based compounds have been tested for their cytotoxic effects on MCF-7 cells. For example, a novel series of arylethanolimidazole derivatives, acting as heme oxygenase-1 (HO-1) inhibitors, displayed moderate cytotoxicity against MCF-7 cells. mdpi.com Specifically, one of the most potent and selective compounds in this series showed an IC50 value of 47.36 ± 6.8 µM against MCF-7 cells. mdpi.com Another study on a monobenzyltin compound demonstrated strong cytotoxicity against MCF-7 cells, with an IC50 value of 2.5±0.50 μg/mL after 48 hours of treatment. nih.gov

| Compound Type | Cell Line | Activity | Reference |

| 2-butyl-1H-benzoimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives | MCF-7 | Significant anticancer activity (micromolar IC50 values) | smolecule.com |

| Arylethanolimidazole derivative (HO-1 inhibitor) | MCF-7 | Moderate cytotoxicity (IC50 = 47.36 ± 6.8 µM) | mdpi.com |

| Monobenzyltin compound | MCF-7 | Strong cytotoxicity (IC50 = 2.5±0.50 μg/mL after 48h) | nih.gov |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. These studies have revealed key insights into the structural requirements for potent and selective therapeutic effects.

For instance, in the development of angiotensin II antagonists, the specific arrangement of substituents on the imidazole ring is critical for activity. acs.orgnih.gov SAR studies on a series of N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives as anti-tumor agents identified a pyrrolidine (B122466) substituted imidazole derivative as a particularly potent compound. nih.govresearchgate.net This suggests that the nature of the substituent at the N-1 position of the imidazole ring plays a significant role in the observed antitumor activity. nih.govresearchgate.net

In another study focusing on alpha-adrenergic receptor agonists, modifications to the carbon bridge between a naphthalene (B1677914) ring and an imidazole ring highlighted the importance of this linker. nih.gov The replacement of a methyl group with other functional groups like hydrogen, hydroxy, or methoxy (B1213986) significantly impacted the compound's potency and selectivity for α2-adrenoceptors over α1-adrenoceptors. nih.gov Specifically, the S-(+)-isomer of the parent naphthalene analog showed greater affinity than the R-(-)-isomer, emphasizing the role of stereochemistry in receptor binding and agonist activity. nih.gov

Pharmacological Profile of this compound Derivatives

The pharmacological profile of derivatives of this compound is diverse, extending beyond anticancer activity. These compounds have been investigated for a range of biological effects.

One notable area of research is their potential as angiotensin converting enzyme (ACE) inhibitors. A series of novel chalcones and pyrazoles embedded with a 2-butyl-4-chloro-1-methylimidazole core were synthesized and evaluated for ACE inhibitory activity. nih.gov The study found that the chalcone (B49325) derivatives were generally more potent than their pyrazole (B372694) counterparts. nih.gov Specifically, three chalcone compounds demonstrated significant ACE inhibitory activity with IC50 values of 3.60 μM, 2.24 μM, and 2.68 μM. nih.gov

Furthermore, imidazole derivatives have been studied for their ability to modulate the activity of sirtuins, a class of enzymes involved in various cellular processes. nih.gov Depending on the specific substitutions on the imidazole ring, these derivatives can act as either inhibitors or activators of sirtuins, which has implications for their potential use in treating diseases like cancer. nih.gov

The broad pharmacological potential of these derivatives is rooted in the versatile nature of the imidazole scaffold, which can be modified to interact with a variety of biological targets.

| Derivative Class | Pharmacological Target/Activity | Key Findings | Reference |

| Chalcones and Pyrazoles | Angiotensin Converting Enzyme (ACE) Inhibition | Chalcones showed better ACE inhibitory activity than pyrazoles. Three chalcones had IC50 values of 3.60 μM, 2.24 μM, and 2.68 μM. | nih.gov |

| General Imidazole Derivatives | Sirtuin Modulation | Can act as either inhibitors or activators of sirtuins depending on their structure. | nih.gov |

| N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehydes | Anti-tumor | A pyrrolidine substituted derivative was identified as a potent anti-tumor compound. | nih.govresearchgate.net |

Applications in Materials Science and Agrochemicals

Development of Novel Materials

The exploration of 2-Butyl-1H-imidazole-4-carbaldehyde in materials science focuses on leveraging its chemical structure to build novel polymers, coatings, and specialized materials like liquid crystals. chemimpex.com

The imidazole (B134444) ring is a well-regarded five-membered, nitrogen-containing heterocyclic scaffold that has become a critical component in pharmaceutical and medical chemistry. nih.gov In materials science, imidazole derivatives are recognized for their potential in creating liquid crystalline materials. nih.govresearchgate.net Imidazolium salts, derived from imidazoles, are one of the key compounds in the formation of ionic liquids and liquid crystals (LCs). nih.govmdpi.com These materials are explored for a range of applications, including their use as conducting materials and in the fabrication of dye-sensitized solar cells. nih.gov

The imidazole structure is an ideal building block for nonlinear optical materials due to its significant electron-withdrawing capabilities and good coplanarity. nih.gov Research into novel imidazole liquid crystals has demonstrated that these compounds can exhibit stable smectic phases over a wide temperature range. nih.govresearchgate.netmdpi.commdpi.com The synthesis of these materials often involves complex multi-step procedures, resulting in molecules that can self-assemble into mesomorphic phases, which are characterized using techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC). nih.govmdpi.com While specific studies detailing the direct use of this compound in the synthesis of these advanced liquid crystals are not extensively documented in the provided literature, its structural features as an imidazole derivative position it as a potential candidate for designing new liquid crystalline materials.

In the realm of polymer chemistry, this compound is investigated for its role in developing new polymers and coatings. chemimpex.com Its utility lies in its capacity to serve as a building block, contributing to polymers with enhanced properties such as improved durability and greater resistance to environmental factors. chemimpex.com The aldehyde functional group provides a reactive site for various chemical transformations, crucial for integrating the molecule into larger polymer chains. smolecule.com Furthermore, the compound is identified as a synthetic raw material for the production of dyes.

Agricultural Chemistry Applications

This compound is a key intermediate in the synthesis of agrochemicals. guidechem.comchemimpex.com Its derivatives are explored for their biological activities, which are relevant to crop protection.

The compound is utilized in the agricultural sector as a pesticide. guidechem.com Its mechanism of action as a pesticide involves the disruption of essential physiological processes in pests, which leads to their control or elimination. guidechem.com Research has indicated that imidazole-containing compounds possess a range of biological activities. smolecule.com Specifically, this compound has been investigated for its potential as an antimicrobial agent, showing antibacterial and antifungal properties against various pathogens. smolecule.combiosynth.com The imidazole ring is a key structural feature in many compounds with documented fungicidal and anti-bacterial activities. smolecule.com

As a versatile chemical intermediate, this compound is employed in the creation of agrochemicals. chemimpex.com It is particularly valuable in the formulation of pesticides that aim to be more effective. chemimpex.com The ability to use this compound as a starting material allows for the synthesis of a diverse range of imidazole derivatives, enabling the development of new active ingredients for crop protection products. guidechem.com

When considering the use of any chemical in agriculture, its environmental impact is a critical factor. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful to aquatic life with long-lasting effects. nih.gov A structurally similar compound, 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde, is noted as being toxic to aquatic life with long-lasting effects, reinforcing the need for careful management to prevent environmental contamination. nih.govnih.gov

Future Research Directions and Challenges in the Study of 2 Butyl 1h Imidazole 4 Carbaldehyde

The heterocyclic compound 2-Butyl-1H-imidazole-4-carbaldehyde serves as a significant building block in medicinal and chemical research. guidechem.com Its structural features, including the reactive aldehyde group and the biologically important imidazole (B134444) core, position it as a molecule with considerable potential for future exploration. smolecule.comcymitquimica.com This article outlines the prospective research avenues and inherent challenges associated with this compound, focusing on synthetic methodologies, biological applications, analytical techniques, computational design, production scalability, and interdisciplinary collaborations.

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-Butyl-1H-imidazole-4-carbaldehyde to minimize side reactions?

Methodological Answer: Optimization involves solvent selection, catalyst choice, and reaction time. For example, in analogous imidazole syntheses (e.g., 2-(4-chlorophenyl)-4-formyl-1H-imidazole), replacing Pd/C with Raney Ni as the catalyst avoids dehalogenation side reactions . Ethanol or water as solvents may improve intermediate yields, while alkaline conditions (e.g., NaOH in EtOH) facilitate cyclization. A stepwise approach with LC-MS monitoring is critical for tracking intermediates and byproducts.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and imidazole ring carbons.

- FT-IR : A strong C=O stretch (~1700 cm⁻¹) and N-H stretch (~3200 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 181.11 for C₈H₁₂N₂O).

Cross-referencing with crystallographic data (e.g., SHELX-refined structures) ensures accuracy .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?

Methodological Answer: Graph set analysis (Etter’s formalism) identifies recurring motifs like R₂²(8) rings formed via N-H···O=C interactions between imidazole and aldehyde groups . SHELXL refinement reveals torsional angles (e.g., C4-C5-C6-O1) that dictate packing efficiency. Hydrogen-bond donor/acceptor ratios (e.g., calculated using PLATON) predict polymorphism risks.

Example Findings:

- Dominant motif: Chains linked by N-H···O bonds (distance: 2.8–3.0 Å).

- Torsional flexibility of the butyl group affects lattice stability.

Q. What mechanistic insights explain the formation of dehalogenated byproducts during catalytic hydrogenation in imidazole synthesis?

Methodological Answer: Dehalogenation arises from catalyst-surface interactions. Pd/C promotes C-Cl bond cleavage via in situ HCl formation, whereas Raney Ni’s lower Lewis acidity preserves halogens . Kinetic studies (e.g., time-resolved LC-MS) show that prolonged hydrogenation (>6 hours) increases byproduct formation. DFT simulations (e.g., using Gaussian) model transition states to identify optimal catalyst-substrate geometries.

Q. How can structure-activity relationships (SARs) guide the design of angiotensin II antagonists using this compound derivatives?

Methodological Answer: Key modifications include:

- Alkyl Chain Length : Longer chains (e.g., butyl vs. propyl) enhance lipophilicity and receptor binding .

- Substituent Effects : Chlorine at C4 (as in 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde) increases steric bulk, improving antagonism potency.

In vitro assays (e.g., radioligand displacement) quantify IC₅₀ values, while molecular docking (AutoDock Vina) predicts binding to AT₁ receptors.

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the thermal stability of this compound?

Methodological Answer: Contradictions often arise from impurities or polymorphic forms. Strategies include:

- DSC/TGA Analysis : Measure decomposition temperatures under inert vs. oxidative atmospheres.

- Crystallographic Validation : Compare SHELX-refined structures to identify stable polymorphs .

- Replicate Synthesis : Standardize purification (e.g., column chromatography vs. recrystallization) to isolate pure forms.

Example:

A study reporting a melting point of 165–166°C for a similar compound (4-Methyl-1H-imidazole-5-carbaldehyde) highlights the need for rigorous drying to avoid hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.